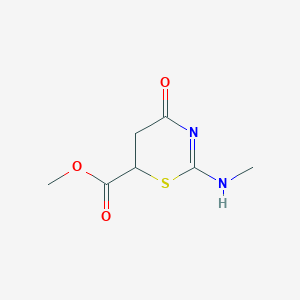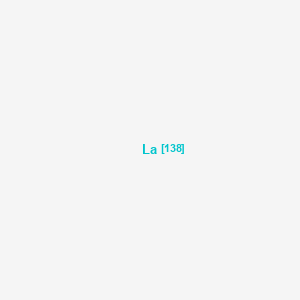
Lanthanum-138
描述
Lanthanum-138 is a radioactive isotope of the element lanthanum, which belongs to the lanthanide series of the periodic table. It has an atomic number of 57 and a mass number of 138. This compound is naturally occurring and constitutes approximately 0.0902% of all lanthanum found in nature. This isotope is notable for its extremely long half-life of about 1.05 × 10^11 years, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum-138 can be isolated from naturally occurring lanthanum through a series of chemical processes. The primary method involves the separation of lanthanum isotopes using techniques such as ion-exchange chromatography and solvent extraction. These methods exploit the slight differences in the chemical properties of the isotopes to achieve separation.
Industrial Production Methods: Industrial production of this compound is not common due to its low natural abundance and the complexity of its separation. when required, it is typically extracted from minerals such as monazite and bastnäsite, which contain lanthanum along with other rare earth elements. The extraction process involves crushing the minerals, followed by chemical treatment to isolate lanthanum and its isotopes .
化学反应分析
Types of Reactions: Lanthanum-138 undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form lanthanum oxide (La₂O₃). This reaction occurs slowly at room temperature but can be accelerated at higher temperatures.
Reduction: this compound can be reduced by hydrogen to form lanthanum hydride (LaH₃).
Substitution: this compound can participate in substitution reactions to form various lanthanum compounds, such as lanthanum chloride (LaCl₃) when reacted with hydrochloric acid.
Common Reagents and Conditions:
Oxygen: For oxidation reactions, atmospheric oxygen is sufficient.
Hydrogen: For reduction reactions, hydrogen gas is used under controlled conditions.
Hydrochloric Acid: For substitution reactions, concentrated hydrochloric acid is commonly used.
Major Products Formed:
Lanthanum Oxide (La₂O₃): Formed from oxidation.
Lanthanum Hydride (LaH₃): Formed from reduction.
Lanthanum Chloride (LaCl₃): Formed from substitution with hydrochloric acid
科学研究应用
Lanthanum-138 has several scientific research applications, including:
Gamma Spectroscopy: Due to its gamma emission, this compound is used in gamma spectroscopy for studying radioactive decay and nuclear reactions.
Medical Imaging: this compound’s radioactive properties make it useful in certain types of medical imaging and diagnostic techniques.
Environmental Studies: It is used to trace and study environmental processes involving rare earth elements.
Material Science: this compound is used in the development of new materials and alloys with specific properties
作用机制
The mechanism of action of lanthanum-138 primarily involves its radioactive decay processes. This compound undergoes beta decay and electron capture:
Beta Decay: Approximately 34% of this compound decays by converting a neutron into a proton, resulting in the formation of cerium-138 and the emission of a beta particle and a gamma photon.
Electron Capture: About 66% of this compound decays by capturing an electron, converting a proton into a neutron, and forming barium-138 along with the emission of a gamma photon.
These decay processes release energy in the form of gamma photons, which can be detected and measured, making this compound useful in various applications .
相似化合物的比较
Lanthanum-138 can be compared with other lanthanide isotopes and elements:
Cerium-138: Similar in mass number but differs in its decay processes and applications.
Barium-138: A stable isotope formed from the decay of this compound.
Other Lanthanides: this compound shares some chemical properties with other lanthanides, such as cerium and neodymium, but its radioactive properties make it unique.
Uniqueness:
Long Half-Life: this compound’s extremely long half-life distinguishes it from many other radioactive isotopes.
Gamma Emission: The specific energy levels of gamma photons emitted during its decay make it particularly useful in gamma spectroscopy
属性
IUPAC Name |
lanthanum-138 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIPJUXYLNCLC-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[138La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935867 | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.907124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15816-87-2 | |
| Record name | Lanthanum, isotope of mass 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
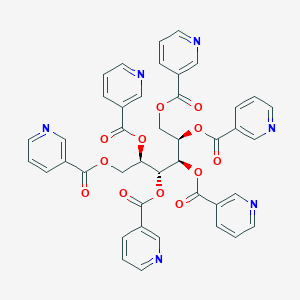
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

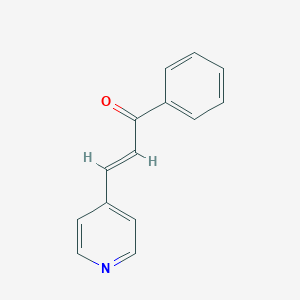


![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
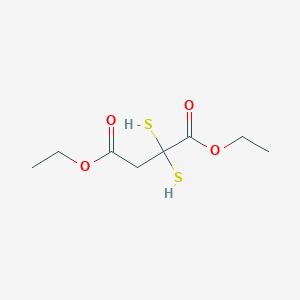
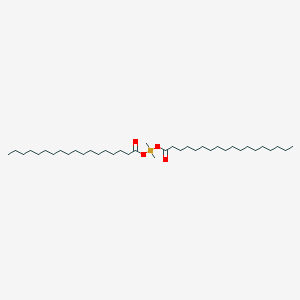
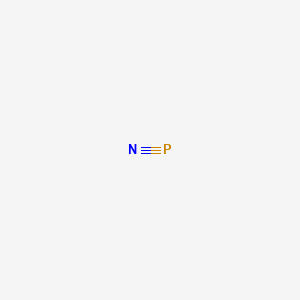
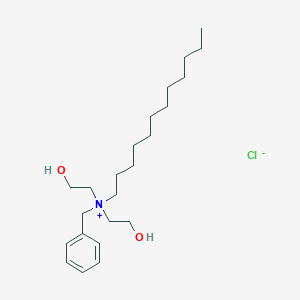
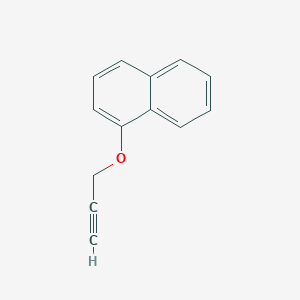
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
